

Spectroscopic Profile of 5-Iodoresorcinol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-iodoresorcinol

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This technical guide provides an in-depth analysis of the spectroscopic data for **5-iodoresorcinol** (1,3-dihydroxy-5-iodobenzene), a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

5-iodoresorcinol possesses a simple yet informative aromatic structure. The strategic placement of the iodine atom and two hydroxyl groups on the benzene ring gives rise to a distinct spectroscopic fingerprint. This guide will delve into the predicted spectral data to provide a comprehensive understanding of its molecular features.

Figure 1: Molecular Structure of **5-iodoresorcinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following data is based on validated prediction models.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-iodoresorcinol** is predicted to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl protons. The symmetry of the molecule simplifies the aromatic region.

Table 1: Predicted ^1H NMR Spectral Data for **5-iodoresorcinol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet (broad)	2H	-OH
~7.1	Triplet	1H	H-2
~6.6	Doublet	2H	H-4, H-6

Disclaimer: Predicted data from various NMR prediction tools.

The broad singlet for the hydroxyl protons is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic region is predicted to show a triplet for the proton at the 2-position, flanked by two hydroxyl groups, and a doublet for the two equivalent protons at the 4 and 6-positions, which are adjacent to the iodine atom.

^{13}C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **5-iodoresorcinol**

Chemical Shift (δ , ppm)	Assignment
~158	C-1, C-3
~118	C-4, C-6
~110	C-2
~95	C-5

Disclaimer: Predicted data from various NMR prediction tools.[1]

The carbons bearing the hydroxyl groups (C-1 and C-3) are expected to be the most downfield-shifted. The carbon attached to the iodine atom (C-5) is predicted to be significantly shielded. The remaining aromatic carbons will appear at intermediate chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-iodoresorcinol** is expected to be dominated by absorptions from the O-H and C-O bonds of the hydroxyl groups and the vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands for **5-Iodoresorcinol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Medium	Aromatic C=C stretch
1480 - 1440	Medium	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch (phenol)
~850	Strong	C-H out-of-plane bending
~600	Medium	C-I stretch

Disclaimer: Predicted data from various IR prediction tools.[2]

The broad and intense O-H stretching band is a key feature, indicative of intermolecular hydrogen bonding. The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1620-1440 cm⁻¹ region. A strong C-O stretching absorption is also expected. The C-I stretch is predicted to appear in the low-frequency region of the spectrum.

Mass Spectrometry (MS)

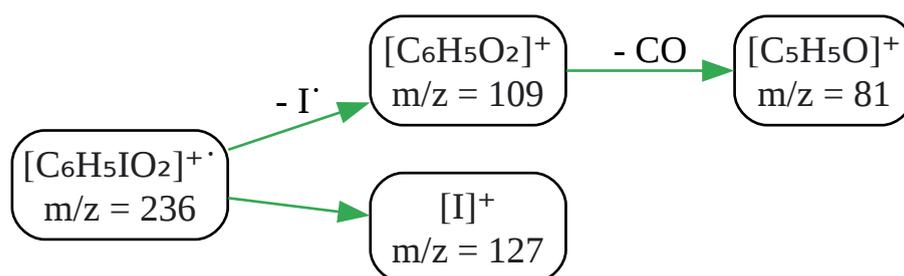
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-iodoresorcinol**, electron ionization (EI) would likely lead to a series of characteristic fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for **5-Iodoresorcinol**

m/z	Proposed Fragment
236	[M] ⁺ (Molecular Ion)
127	[I] ⁺
109	[M - I] ⁺
81	[C ₆ H ₅ O] ⁺

Disclaimer: Fragmentation pattern is a logical prediction based on chemical principles.

The molecular ion peak at m/z 236 would confirm the molecular weight of the compound. A prominent peak at m/z 127 corresponding to the iodine cation is expected due to the relatively weak C-I bond. Loss of the iodine atom from the molecular ion would result in a fragment at m/z 109. Further fragmentation of the aromatic ring could lead to smaller charged species.



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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of **5-Iodoresorcinol**.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide. These represent standard operating procedures and may require

optimization based on the specific instrumentation available.

NMR Spectroscopy Acquisition

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **5-iodoresorcinol**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.
 - Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
- ¹H NMR Spectroscopy:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Spectroscopy:
 - Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-170 ppm).
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with an adequate signal-to-noise ratio.
- Process the data similarly to the ^1H NMR spectrum.

IR Spectroscopy Acquisition

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **5-iodoresorcinol** sample directly onto the ATR crystal.
 - Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is usually collected in the mid-IR range (4000-400 cm^{-1}).
 - The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry Acquisition

- Sample Introduction (Electron Ionization - EI):
 - Prepare a dilute solution of **5-iodoresorcinol** in a volatile solvent (e.g., methanol or dichloromethane).

- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- If using a direct insertion probe, the sample is heated to induce volatilization into the ion source.
- Ionization and Analysis:
 - In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative intensity versus m/z .

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for **5-iodoresorcinol**. The detailed analysis of the predicted NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for scientists and researchers. While predicted data offers a strong foundation for understanding the spectroscopic properties of this compound, experimental verification remains the gold standard for definitive structural elucidation and quality assessment.

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